molecular formula C9H8N4O2 B3023506 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 61051-67-0

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B3023506
CAS No.: 61051-67-0
M. Wt: 204.19 g/mol
InChI Key: GCZPFBAKQFXQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C9H8N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 3,4-dihydrophthalazine-1,4-dione. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium

Properties

IUPAC Name

4-oxo-3H-phthalazine-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-11-9(15)7-5-3-1-2-4-6(5)8(14)13-12-7/h1-4H,10H2,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZPFBAKQFXQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358792
Record name 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61051-67-0
Record name 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide
Reactant of Route 2
4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide
Reactant of Route 3
Reactant of Route 3
4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide
Reactant of Route 4
4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide
Reactant of Route 5
Reactant of Route 5
4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide
Reactant of Route 6
4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.